Suzuki–Miyaura Cross-Coupling: Divergent Aryl Iodide Reactivity
While aryl iodides are generally perceived as more reactive electrophiles than aryl bromides in palladium-catalyzed cross-couplings, a fundamental study by Ho et al. reveals a critical nuance: under standard conditions using [Pd(PPh3)4] as catalyst, aryl iodides (including benzothiophene derivatives) undergo significantly slower oxidative addition at lower temperatures (∼50 °C) compared to aryl bromides. This counterintuitive behavior stems from the poor turnover of the trans-[Pd(PPh3)2(Ar)(I)] intermediate [1]. Consequently, 7-iodobenzo[b]thiophen-2-amine requires more careful temperature control and potentially alternative catalyst systems to achieve optimal coupling yields, whereas the 7-bromo analog may perform more reliably under these specific conditions.
| Evidence Dimension | Reaction rate (relative) in Suzuki-Miyaura coupling at ~50 °C with [Pd(PPh3)4] |
|---|---|
| Target Compound Data | Aryl iodides (class) exhibit slower reaction rates at lower temperatures, often requiring higher temperatures for efficient coupling. |
| Comparator Or Baseline | Aryl bromides (class) demonstrate faster oxidative addition and higher turnover frequency under the same low-temperature conditions. |
| Quantified Difference | Qualitative observation of poorer conversion for aryl iodides at 50 °C; quantitative kinetic data indicate an order of magnitude difference in initial rates for some substrates. |
| Conditions | [Pd(PPh3)4] (5 mol%), K2CO3, THF/H2O, 50 °C. |
Why This Matters
This differential reactivity profile dictates the optimal synthetic route design and procurement decisions: researchers targeting low-temperature, PPh3-based Suzuki couplings may favor the 7-bromo analog, whereas those seeking orthogonal reactivity or employing high-temperature/ligand-free conditions may find the 7-iodo derivative advantageous.
- [1] Ho, C.C.; Olding, A.; Smith, J.A.; Bissember, A.C. (2018). 'Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures'. Organometallics, 37(19), pp. 7990–7993. doi:10.1021/acs.organomet.8b00409. View Source
